molecular formula C34H40Cl3N3O5 B063818 (R)-1-(2-(3-(3,4-Dichlorophenyl)-1-(3,4,5-trimethoxybenzoyl)pyrrolidin-3-yl)ethyl)-4-phenylpiperidine-4-carboxamide hydrochloride CAS No. 167261-60-1

(R)-1-(2-(3-(3,4-Dichlorophenyl)-1-(3,4,5-trimethoxybenzoyl)pyrrolidin-3-yl)ethyl)-4-phenylpiperidine-4-carboxamide hydrochloride

Cat. No.: B063818
CAS No.: 167261-60-1
M. Wt: 677.1 g/mol
InChI Key: DAYXLOOGUORCMH-WAQYZQTGSA-N
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Preparation Methods

The synthesis of MDL 105212A involves several steps, starting with the preparation of key intermediatesThe specific synthetic route and reaction conditions are proprietary and not publicly disclosed in detail . Industrial production methods would likely involve optimization of these synthetic steps to ensure high yield and purity.

Chemical Reactions Analysis

MDL 105212A undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Comparison with Similar Compounds

MDL 105212A is unique in its dual antagonistic activity against both neurokinin 1 and neurokinin 2 receptors. Similar compounds include:

    Aprepitant: A selective neurokinin 1 receptor antagonist used to prevent chemotherapy-induced nausea and vomiting.

    Saredutant: A neurokinin 2 receptor antagonist investigated for its potential antidepressant effects.

Compared to these compounds, MDL 105212A’s dual receptor antagonism provides a broader spectrum of activity, potentially offering therapeutic benefits in conditions involving multiple neurokinin receptors .

Properties

CAS No.

167261-60-1

Molecular Formula

C34H40Cl3N3O5

Molecular Weight

677.1 g/mol

IUPAC Name

1-[2-[(3R)-3-(3,4-dichlorophenyl)-1-(3,4,5-trimethoxybenzoyl)pyrrolidin-3-yl]ethyl]-4-phenylpiperidine-4-carboxamide;hydrochloride

InChI

InChI=1S/C34H39Cl2N3O5.ClH/c1-42-28-19-23(20-29(43-2)30(28)44-3)31(40)39-18-12-33(22-39,25-9-10-26(35)27(36)21-25)11-15-38-16-13-34(14-17-38,32(37)41)24-7-5-4-6-8-24;/h4-10,19-21H,11-18,22H2,1-3H3,(H2,37,41);1H/t33-;/m0./s1

InChI Key

DAYXLOOGUORCMH-WAQYZQTGSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCC(C2)(CCN3CCC(CC3)(C4=CC=CC=C4)C(=O)N)C5=CC(=C(C=C5)Cl)Cl.Cl

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CC[C@](C2)(CCN3CCC(CC3)(C4=CC=CC=C4)C(=O)N)C5=CC(=C(C=C5)Cl)Cl.Cl

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCC(C2)(CCN3CCC(CC3)(C4=CC=CC=C4)C(=O)N)C5=CC(=C(C=C5)Cl)Cl.Cl

Synonyms

1-(2-(3-(3,4-dichlorophenyl)-1-(3,4,5-trimethoxybenzoyl)-pyrrolidin-3-yl)-ethyl)-4-phenylpiperidine-4-carboxamide hydrochloride
MDL 105,212A
MDL 105212A
MDL-105,212A
MDL-105212A

Origin of Product

United States

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